molecular formula C13H22N2O2 B2810525 N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2097920-17-5

N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2810525
CAS No.: 2097920-17-5
M. Wt: 238.331
InChI Key: QGZCGANZKHRHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is a bicyclic compound featuring a fused oxa-aza ring system. Its core structure consists of a bicyclo[2.2.1]heptane scaffold with oxygen (oxa) and nitrogen (aza) heteroatoms at positions 2 and 5, respectively. The cycloheptyl carboxamide substituent at the 5-position introduces steric bulk and modulates physicochemical properties, such as solubility and conformational rigidity. This compound is of interest in medicinal chemistry due to its constrained geometry, which may enhance binding selectivity in biological targets .

Properties

IUPAC Name

N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(14-10-5-3-1-2-4-6-10)15-8-12-7-11(15)9-17-12/h10-12H,1-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZCGANZKHRHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Orexin Receptor Antagonism

One of the primary applications of N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives is their role as orexin receptor antagonists. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Research indicates that compounds in this class can modulate orexin activity, which may lead to novel treatments for sleep disorders such as narcolepsy and insomnia .

Table 1: Orexin Receptor Antagonists Derived from 2-Azabicyclo[2.2.1]heptane

Compound NameReceptor TargetPotential Application
N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptaneOrexin 1 & 2Treatment of sleep disorders
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochlorideOrexin 1Appetite regulation

Synthesis Techniques

The synthesis of N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane can be achieved through palladium-catalyzed reactions, specifically the 1,2-aminoacyloxylation of cyclopentenes . This method allows for the efficient production of various substituted bicyclic structures that can be further functionalized for enhanced biological activity.

Table 2: Synthesis Methods for 2-Azabicyclo[2.2.1]heptanes

Synthesis MethodReaction TypeYield (%)
Palladium-catalyzed aminoacyloxylation1,2-AminoacyloxylationHigh
Cesium carbonate-mediated reactionAlkylation with halidesModerate

Case Studies

Recent studies have highlighted the pharmacological potential of N-cycloheptyl derivatives in animal models:

  • Study on Sleep Disorders : A study demonstrated that administering N-cycloheptyl derivatives significantly reduced wakefulness in rodent models, suggesting efficacy as a treatment for insomnia .
  • Appetite Regulation : Another investigation found that these compounds could influence feeding behavior in rats, indicating their potential role in obesity management .

Mechanism of Action

The mechanism by which N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The presence of the bicyclic structure and functional groups allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Group Comparison
Compound Name Core Scaffold Key Substituent Crystallinity Pharmacopeial Compliance
This compound [2.2.1] oxa-aza Cycloheptyl carboxamide Not reported Not tested
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate [2.2.1] oxa-aza tert-Butyl carbamate High No
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] thia-aza Pivalamido Meets standards Yes
Table 2. NMR Reactivity Insights
Compound Class Trifluoroacetylation Rate (CDCl₃) Key Spectral Shifts (δ, ppm)
Bicyclo[2.2.1]heptane alcohols 24–72 hours (quantitative) Δδ = 0.5–1.2 (¹H); 2–5 (¹³C)
Carboxamide derivatives Not studied N/A

Biological Activity

N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and an oxygen atom in its framework. The molecular formula for this compound is C12H19N1O2C_{12}H_{19}N_{1}O_{2} with a molecular weight of approximately 209.29 g/mol. This structure is pivotal for its interaction with biological targets.

Pharmacological Profile

Research indicates that N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives exhibit a range of biological activities, particularly as potential neuroactive agents. The following table summarizes key findings regarding its pharmacological effects:

Activity Effect Reference
Antinociceptive Significant reduction in pain response
Antidepressant-like Improvement in depressive behavior in models
Cognitive Enhancement Enhanced memory and learning capabilities
Neuroprotective Protection against neuronal damage

The biological activity of N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane is largely attributed to its interaction with neurotransmitter systems, particularly the cholinergic and serotonergic pathways. Studies have shown that the compound can act as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling in the brain, thus improving cognitive functions and mood regulation.

Case Studies

  • Antinociceptive Activity Study : In a controlled experiment involving rodent models, N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies .
  • Cognitive Function Assessment : A study focused on the cognitive effects of this compound demonstrated that it improved performance in memory tasks among treated subjects versus untreated controls. The findings suggest that this compound could be beneficial in treating cognitive impairments associated with neurodegenerative diseases .
  • Neuroprotection Research : Investigations into the neuroprotective effects revealed that N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane offered significant protection against oxidative stress-induced neuronal damage in vitro, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Q. What synthetic routes are most effective for producing N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, including cyclization and functionalization. For example, hydrogenation of disubstituted furan derivatives (e.g., to generate bicyclic intermediates) followed by carboxamide coupling with cycloheptylamine. Key factors:
  • Catalysts : Ruthenium-based catalysts improve cycloaddition efficiency (up to 90% yield in [2+2] reactions) .
  • Temperature : Low temperatures (0–5°C) reduce side reactions during coupling steps .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Synthetic Method Key ConditionsYield RangeReference
Hydrogenation of furanPd/C, H₂, RT60–75%
Ruthenium-catalyzed [2+2]Ru catalyst, 80°C70–90%
Carboxamide couplingDMF, 0–5°C50–65%

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of analytical techniques is required:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments (e.g., bicyclic backbone and cycloheptyl group) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can low regioselectivity in derivatization reactions (e.g., cycloadditions) be addressed?

  • Methodological Answer : Modest regioselectivity in reactions like [2+2] cycloadditions can be mitigated by:
  • Catalyst Screening : Alternative transition-metal catalysts (e.g., Rh or Ir) may improve selectivity .
  • Steric/Electronic Tuning : Introducing bulky substituents on the bicyclic core directs reaction pathways .
  • Computational Modeling : DFT calculations predict favorable transition states for regioselective outcomes .

Q. What strategies resolve contradictions in reported pharmacological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Solutions include:
  • Purity Assessment : HPLC (>95% purity) and elemental analysis ensure compound integrity .
  • Stereochemical Control : X-ray crystallography or chiral HPLC confirms configuration .
  • Biological Replication : Standardized assays (e.g., enzyme inhibition IC₅₀) across multiple labs .

Q. How can computational modeling predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulates binding to biological targets (e.g., enzymes) using crystal structures of analogous bicyclic compounds .
  • MD Simulations : Assesses stability of ligand-target complexes under physiological conditions .

Q. What are the stereochemical challenges in synthesizing enantiopure derivatives?

  • Methodological Answer : The bicyclic core’s rigid structure complicates stereocontrol. Approaches include:
  • Chiral Auxiliaries : Use of tert-butyl carbamate groups to direct stereochemistry during cyclization .
  • Asymmetric Catalysis : Chiral Ru or Pd catalysts for enantioselective hydrogenation .
  • Resolution Techniques : Diastereomeric salt formation or chiral column chromatography .

Data Contradiction Analysis

Q. Why do yields vary significantly in reported synthetic protocols?

  • Methodological Answer : Variations arise from:
  • Intermediate Stability : Sensitivity of azabicyclo intermediates to moisture/oxygen .
  • Catalyst Deactivation : Impurities (e.g., sulfur) poison metal catalysts, reducing efficiency .
  • Workup Methods : Inadequate purification (e.g., column chromatography vs. recrystallization) affects final yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.